Creatine riboside is formed through the enzymatic process of ribosylation, where ribose sugar is attached to the creatine molecule. The primary source of creatine in the human body involves its synthesis from amino acids such as arginine, glycine, and methionine. In healthy tissues, creatine undergoes conversion to creatinine, which subsequently serves as a precursor for creatine riboside formation. This compound falls under the broader category of nucleotides and metabolites associated with cellular energy metabolism and signaling.
The synthesis of creatine riboside occurs primarily through the ribosylation of creatinine. The process involves several key steps:
The primary chemical reactions involving creatine riboside include:
Creatine riboside exerts its effects primarily through its role in cellular energy metabolism:
Creatine riboside exhibits several notable physical and chemical properties:
These properties contribute to its utility as a biomarker and therapeutic target in cancer research.
Creatine riboside has several scientific applications:
Creatine riboside (also known as N-ribosyl creatine) emerged as a significant oncometabolite through pioneering metabolomic profiling of human biofluids. Initial identification occurred during random forest analysis of urinary metabolites in non-small cell lung cancer (NSCLC) patients, where it was isolated as part of a 4-metabolite signature (alongside 561.3+ m/z, cortisol sulfate, and N-acetylneuraminic acid) capable of distinguishing early-stage cancer patients from controls [5]. This discovery was subsequently validated in hepatocellular carcinoma (HCC), intrahepatic cholangiocarcinoma, and adrenocortical carcinomas, establishing its pan-cancer relevance [1] [4]. Crucially, the development of synthetic creatine riboside standards and isotope-labeled analogs (e.g., creatine riboside-¹³C,¹⁵N₂) enabled precise quantification via ultra-performance liquid chromatography–tandem mass spectrometry (UPLC-ESI-MS/MS), confirming its elevation in cancer tissues versus matched normal tissues [5].
Matrix-assisted laser desorption/ionization (MALDI) imaging mass spectrometry provided spatial resolution, demonstrating creatine riboside enrichment within tumor regions of NSCLC and HCC specimens compared to adjacent non-neoplastic parenchyma [4]. This tumor-specific localization, alongside its detection in conditioned media of cancer cell lines but not in normal bronchial epithelial cells, confirmed its direct derivation from malignant cells rather than stromal contamination or systemic inflammation [1] [4]. The metabolite’s structural identity—a ribosylated creatine analog—initially suggested dysregulation in nucleotide or creatine metabolism as its source, a hypothesis later refined through isotopic tracing studies [4].
Table 1: Key Milestones in Creatine Riboside Discovery and Validation
Year | Key Finding | Cancer Type | Reference |
---|---|---|---|
2014 | Initial identification in urinary metabolomic signature | Non-small cell lung | [5] |
2017 | Validation as biomarker in adrenocortical neoplasms | Adrenocortical | [1] |
2022 | Confirmation as tumor-derived metabolite via MALDI imaging and cell line studies | Lung, Liver | [1] [4] |
2024 | Association with gastric cancer progression from intestinal metaplasia | Gastric | [7] |
Metabolic Origins and Pathway Dysregulation
The biosynthesis of creatine riboside is intrinsically linked to dysregulated creatine and nucleotide metabolism. Isotopic tracing using ¹³C-labeled precursors revealed a non-canonical pathway: extracellular creatinine (not creatine or arginine) serves as the primary precursor for intracellular creatine riboside synthesis in cancer cells [4]. This finding was unexpected, as creatinine is typically considered a metabolic waste product. Cancer cells exhibit enhanced uptake of circulating creatinine, which is subsequently ribosylated via still-elucidating enzymatic mechanisms. This pathway is amplified by dysregulation of the mitochondrial urea cycle, particularly in tumors exhibiting arginine auxotrophy—a dependency on extracellular arginine due to suppressed expression of argininosuccinate synthase 1 (ASS1) or ornithine transcarbamylase (OTC) [1] [4]. Consequently, creatine riboside accumulation correlates with:
Multi-omics integration (transcriptomics, metabolomics) further associates high creatine riboside (CRhi) tumors with a metabolic phenotype supporting proliferation: accelerated glycolysis, suppressed oxidative phosphorylation, and impaired immune infiltration [1] [6]. This rewiring creates a vulnerability—CRhi cells exhibit pronounced sensitivity to arginine-depriving therapies (e.g., pegylated arginase, arginine deiminase), positioning creatine riboside as a potential companion biomarker for these targeted approaches [1] [4].
Table 2: Metabolic Pathways Associated with Creatine Riboside Elevation in Cancer
Dysregulated Pathway | Key Alterations | Functional Consequence |
---|---|---|
Creatinine Utilization | Enhanced creatinine import; Ribosylation | Creatine riboside biosynthesis |
Urea Cycle | Suppressed ASS1/OTC; Arginine auxotrophy | Depleted arginine pools; Creatine synthesis impairment |
Nucleotide Metabolism | Purine/pyrimidine imbalance; Ribose salvage diversion | Ribose moiety provision for creatine riboside synthesis |
Immune Metabolite Availability | Reduced arginine availability; Altered tryptophan/glutamine metabolism | Impaired T-cell function; Immunosuppressive microenvironment |
Clinical Correlations and Biomarker Utility
Creatine riboside demonstrates significant clinical value across multiple dimensions:
The mechanistic link between creatine riboside and immune evasion further enhances its clinical relevance. CRhi tumors display reduced CD8+ T-cell and macrophage infiltration, partly attributable to arginine scarcity impairing T-cell function and promoting immunosuppressive macrophage polarization [1] [6]. This positions creatine riboside not merely as a bystander metabolite but as an active participant in shaping a tumor-permissive microenvironment.
Table 3: Clinical Applications of Creatine Riboside Detection
Application | Biospecimen | Key Finding | Study Example |
---|---|---|---|
Early Detection | Urine | Elevated in stage I NSCLC vs controls; Part of diagnostic signature | NCI-Maryland Cohort [5] |
Prognosis | Tumor Tissue | High CR predicts poor overall survival in NSCLC and HCC | Sellers et al. [1] [4] |
Therapeutic Targeting | Plasma/Urine | CRhi status predicts sensitivity to arginine-depleting agents | Pilot cervical cancer study [2] |
Monitoring Progression | Gastric Tissue | Intensity increases from intestinal metaplasia to advanced gastric cancer | Gastric Cancer Metabolomics [7] |
Liquid Biopsy Integration | Serum/Urine | Detectable alongside ctDNA, CTCs; Potential for multi-modal monitoring | Liquid Biopsy Review [9] |
CAS No.: 28633-45-6
CAS No.: 27668-52-6
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3